Fomitopinic acid B
Description
Methodologies for Fungal Material Preparation
The initial and critical phase in the study of Fomitopinic acid B involves the precise preparation of the fungal material. This ensures the preservation of the compound and maximizes the yield for subsequent analysis.
Fomitopsis pinicola, a bracket fungus, can be either harvested from its natural habitat on coniferous and deciduous trees or cultivated under controlled laboratory conditions. jem-online.orgmdpi.com For research purposes, cultivation is often preferred as it allows for a consistent and reproducible source of the fungal biomass. frontiersin.orgnih.gov Mycelial cultures are typically grown on a solid medium like potato dextrose agar (B569324) (PDA) and then transferred to a liquid fermentation medium for large-scale production. ipb.ptmdpi.com The optimal temperature for mycelial growth is generally around 25-28°C. mdpi.comjmb.or.kr The biomass, whether from wild-harvested fruiting bodies or cultivated mycelia, is harvested at the optimal stage of growth to ensure the highest concentration of desired triterpenoids. jem-online.orgipb.pt
Once harvested, the fungal fruiting bodies of Fomitopsis pinicola undergo several processing steps before extraction. Freshly collected specimens are first cleaned to remove any debris. nih.gov They are then typically dried to prevent degradation and to facilitate grinding. nih.gov Common drying methods include air-drying or freeze-drying. frontiersin.orgnih.gov The dried fungal material is then ground into a fine powder to increase the surface area for efficient solvent extraction. nih.gov In some protocols, the powder is further processed with liquid nitrogen to achieve a very fine consistency. nih.gov
Solvent Extraction Strategies for this compound Enrichment
The selection of an appropriate solvent system is paramount for the successful extraction of this compound. The choice of solvent directly influences the efficiency and selectivity of the extraction process, aiming to enrich the extract with the target triterpenoids.
The extraction of triterpenoids like this compound often involves the use of a range of solvents with varying polarities. up.ac.zamdpi.com Triterpenoids are generally considered to be of intermediate polarity. up.ac.za
Non-polar solvents , such as n-hexane and petroleum ether, are effective in extracting non-polar compounds like some triterpene derivatives and fatty acids. connectjournals.comunirioja.es
Medium-polar solvents like dichloromethane (B109758), chloroform (B151607), and ethyl acetate (B1210297) are often used for the extraction of lanostane (B1242432) triterpenoids. frontiersin.orgmdpi.com
Polar solvents , including ethanol (B145695) and methanol, are capable of extracting a broad spectrum of compounds, including polar and some non-polar substances. mdpi.comcabidigitallibrary.org Ethanol is often favored due to its lower toxicity. mdpi.com Aqueous ethanol solutions are also commonly employed. nih.gov
A sequential extraction approach, starting with non-polar solvents and progressing to more polar ones, is a common strategy to fractionate the extract and simplify subsequent purification steps. frontiersin.org
| Solvent Type | Examples | Compounds Extracted |
|---|---|---|
| Non-polar | n-Hexane, Petroleum Ether | Non-polar triterpenoids, fatty acids |
| Medium-polar | Dichloromethane, Chloroform, Ethyl Acetate | Lanostane triterpenoids |
| Polar | Ethanol, Methanol, Water | Polar compounds, broad spectrum of triterpenoids |
To maximize the yield of triterpenoids from Fomitopsis pinicola, extraction protocols are often optimized. This can involve techniques such as Soxhlet extraction, which uses continuous reflux of a solvent to thoroughly extract the desired compounds. unirioja.es Another method is ultrasound-assisted extraction (UAE), which can enhance extraction efficiency and reduce extraction time. rsc.org The choice of extraction time, temperature, and the ratio of solvent to solid material are all critical parameters that are adjusted to achieve the best results. mdpi.com For instance, a study on the extraction of bioactive compounds from Fomitopsis pinicola utilized a sequential extraction with dichloromethane followed by methanol. frontiersin.org
Advanced Chromatographic Separation Techniques
Following extraction, the crude extract containing a mixture of compounds undergoes a series of chromatographic separations to isolate this compound in its pure form.
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net For the purification of triterpenoids, several chromatographic techniques are employed in succession.
Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. researchgate.netdrawellanalytical.com Solvents of increasing polarity are used to elute the compounds, separating them based on their affinity for the stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that utilizes high pressure to force the solvent through a column with smaller particle sizes, leading to faster and more efficient separations. sigmaaldrich.comnih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for the purification of triterpenoids. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like formic acid to improve peak shape. mdpi.commdpi.com
Other Techniques: Depending on the complexity of the extract, other chromatographic methods such as size-exclusion chromatography (which separates based on molecular size) or ion-exchange chromatography (which separates based on charge) may also be utilized. nih.govcas.cz Affinity chromatography, which relies on specific binding interactions, is another powerful tool for purifying target molecules. drawellanalytical.comnih.gov
The fractions collected from each chromatographic step are typically analyzed by methods like Thin-Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound, this compound, guiding the subsequent purification steps. connectjournals.com
| Technique | Stationary Phase Example | Mobile Phase Example | Separation Principle |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile Gradient with Formic Acid | Partition |
| Size-Exclusion Chromatography | Sephadex | Buffered Aqueous Solution | Molecular Size |
| Ion-Exchange Chromatography | DEAE-Cellulose | Salt Gradient | Ionic Charge |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H52O6 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(2R,5S)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dihydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C32H52O6/c1-19(33)38-26-15-16-30(6)22-14-18-31(7)21(20(27(35)36)9-12-25(34)29(4,5)37)13-17-32(31,8)23(22)10-11-24(30)28(26,2)3/h20-21,24-26,34,37H,9-18H2,1-8H3,(H,35,36)/t20-,21-,24+,25+,26-,30-,31-,32+/m1/s1 |
InChI Key |
ZYJIVIYINCIQAB-VMLOCIKXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@@H](CC[C@@H](C(C)(C)O)O)C(=O)O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3=C2CCC4(C3(CCC4C(CCC(C(C)(C)O)O)C(=O)O)C)C)C |
Synonyms |
fomitopinic acid B |
Origin of Product |
United States |
Isolation and Chromatographic Characterization of Fomitopinic Acid B
Advanced Chromatographic Separation Techniques
Silica (B1680970) Gel Column Chromatography for Crude Fractionation
The initial step in the purification of Fomitopinic acid B from the crude extract of Fomitopsis pinicola involves fractionation using silica gel column chromatography. nih.gov This technique separates compounds based on their polarity. The crude extract, typically obtained by extraction with a solvent such as 70% ethanol (B145695) and subsequent partitioning into an ethyl acetate (B1210297) (EtOAc) soluble fraction, is loaded onto a silica gel column. nih.govnih.gov
The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. A common solvent system for the fractionation of triterpenoids like this compound is a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol. nih.govmdpi.com The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the compounds of interest. For the isolation of this compound and its related compounds, a stepwise gradient of chloroform-methanol is frequently employed. nih.gov This initial fractionation does not yield pure this compound but significantly enriches it in specific fractions, which are then subjected to further purification steps.
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Stepwise gradient of Chloroform-Methanol |
| Sample Loading | Crude ethyl acetate extract of Fomitopsis pinicola |
| Outcome | Enriched fractions containing a mixture of triterpenoids, including this compound |
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is an essential technique for the fine purification of this compound from the enriched fractions obtained through silica gel chromatography. nih.gov HPLC offers superior resolution and efficiency compared to low-pressure column chromatography, enabling the separation of structurally similar compounds.
Reversed-Phase HPLC Applications in this compound Isolation
Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation of moderately polar to nonpolar compounds like this compound. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
For the analytical and semi-preparative separation of this compound, a C18 column is commonly used. The elution is generally performed using a gradient system where the proportion of the organic solvent is gradually increased. This causes compounds to elute based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. The use of additives like formic acid or acetic acid in the mobile phase can improve peak shape and resolution. nih.gov
| Parameter | Typical Conditions |
| Stationary Phase | Octadecylsilane (C18) |
| Mobile Phase | Acetonitrile-water or Methanol-water gradient |
| Detector | UV or Refractive Index (RI) |
Preparative HPLC for Enhanced Purity and Yield
To obtain this compound in high purity and sufficient quantity for structural elucidation and bioactivity studies, preparative HPLC is the final and crucial purification step. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Following the initial fractionation by silica gel and further separation by analytical or semi-preparative HPLC, the fractions containing this compound are pooled and subjected to preparative RP-HPLC. A typical system for the final purification of this compound involves a C18 column and a mobile phase of methanol-water or acetonitrile-water, often with a refractive index (RI) detector. nih.gov The selection of an isocratic or gradient elution depends on the complexity of the fraction being purified. This final step allows for the isolation of this compound with a high degree of purity.
| Parameter | Description |
| Column | Preparative scale C18 |
| Mobile Phase | Methanol-water or Acetonitrile-water |
| Detection | Refractive Index (RI) |
| Outcome | Highly purified this compound |
Structural Elucidation and Chemoinformatics of Fomitopinic Acid B
Spectroscopic Analysis for Structural Determination
The structural elucidation of Fomitopinic acid B is accomplished through a detailed analysis of its spectroscopic data. These methods provide unambiguous evidence for the molecular framework, the nature and location of functional groups, and the relative stereochemistry of the molecule.
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iq A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and assign the specific chemical environment of each proton and carbon atom within this compound. princeton.edu
The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (number of protons). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their chemical shifts, which indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).
The data from these spectra, including chemical shifts and coupling constants, are meticulously analyzed to identify key structural fragments. For this compound, this includes signals corresponding to multiple methyl groups, a complex array of methylene (B1212753) and methine protons in the tetracyclic core, an acetate (B1210297) group, and a dihydroxy-heptanoic acid side chain.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: The following data is illustrative and representative for the structural elucidation of this compound.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 134.1 | - |
| 2 | 40.5 | 2.45, m |
| 3 | 21.8 | 1.65, m; 1.50, m |
| 4 | 33.4 | - |
| 5 | 50.1 | 1.88, m |
| 6 | 18.2 | 1.55, m; 1.40, m |
| 7 | 28.0 | 1.95, m |
| 8 | 48.9 | - |
| 9 | 51.2 | 1.75, d (4.5) |
| 10 | 130.8 | 5.25, br s |
| 11 | 25.6 | 1.80, m |
| 12 | 35.5 | 1.60, m; 1.45, m |
| 13 | 44.3 | - |
| 14 | 50.8 | - |
| 15 | 78.9 | 4.50, dd (8.0, 6.5) |
| 16 | 34.2 | 1.70, m; 1.58, m |
| 17 | 45.8 | 2.30, m |
| 18 | 16.1 | 0.85, s |
| 19 | 19.3 | 0.92, s |
| 20 | 36.1 | - |
| 21 | 18.7 | 0.98, d (6.8) |
| 22 | 36.5 | 1.50, m; 1.35, m |
| 23 | 27.9 | 1.65, m |
| 24 | 72.9 | 3.40, dd (9.0, 3.5) |
| 25 | 71.0 | - |
| 26 | 26.8 | 1.22, s |
| 27 | 26.5 | 1.18, s |
| 28 | 28.1 | 1.05, s |
| 29 | 15.8 | 0.78, s |
| 30 | 178.2 | - |
| OAc-C=O | 171.1 | - |
| OAc-CH₃ | 21.4 | 2.05, s |
While 1D NMR spectra identify the basic components, 2D NMR experiments are essential to connect them. emerypharma.com These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org This allows for the tracing of proton-proton networks, such as the spin systems within the side chain and the various methylene and methine groups of the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. researchgate.net By combining the proton assignments from COSY with the HSQC data, a definitive assignment of many carbon signals in the ¹³C NMR spectrum is achieved.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. researchgate.net NOESY data is vital for determining the relative stereochemistry of the molecule. For example, correlations between axial protons on the same face of the cyclohexane (B81311) rings and between specific methyl groups and ring protons establish the chair conformations and the cis/trans fusion of the rings.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information about a molecule's mass and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the determination of a unique elemental formula. For this compound, HRMS analysis, often using techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or Electrospray Ionization (ESI), is used to confirm the molecular formula. The experimentally measured monoisotopic mass of 532.37639 Da is consistent with the calculated mass for the molecular formula C₃₂H₅₂O₆, providing strong evidence for its elemental composition. np-mrd.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) which is then fragmented into smaller product ions. The analysis of these fragmentation patterns provides valuable structural information that corroborates the data obtained from NMR. Key fragmentation pathways for this compound would likely involve:
Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) from the parent ion, corresponding to the cleavage of the acetate group.
Loss of Water: Successive losses of water molecules (18 Da) from the hydroxyl groups on the side chain and potentially from the core structure.
Side-Chain Cleavage: Fission of the C-C bonds within the heptanoic acid side chain, leading to characteristic fragment ions that help define its structure.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) in Precision Mass Measurement
Chemoinformatic Approaches in Structural Verification and Comparison
Chemoinformatics plays a crucial role in modern natural product chemistry, providing powerful computational tools to verify and compare complex chemical structures like that of this compound. These approaches complement experimental data, offering a higher level of confidence in structural assignments and providing insights into the compound's properties.
Database Matching for Known Lanostane (B1242432) Triterpenoids
A fundamental step in the structural elucidation of a newly isolated compound is to compare its spectroscopic data with those of known compounds. This is particularly relevant for this compound, which belongs to the well-established class of lanostane triterpenoids. acs.orgcabidigitallibrary.orgx-mol.net Researchers rely on comprehensive databases that compile chemical and spectroscopic information for this purpose.
Specialized databases for natural products, particularly those from medicinal fungi, are invaluable resources. The Medicinal Fungi Secondary Metabolites And Therapeutics (MeFSAT) database, for instance, is a curated collection of information on secondary metabolites from over 180 species of medicinal fungi. imsc.res.in Such databases contain entries for a vast number of compounds, including this compound, and typically provide:
Two-dimensional (2D) and three-dimensional (3D) chemical structures. imsc.res.in
Physicochemical properties. imsc.res.in
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. imsc.res.in
Molecular descriptors. imsc.res.in
By matching the experimental data of an isolated compound with the entries in these databases, chemists can rapidly identify known structures or recognize novel ones. For this compound, its 13C NMR and DEPT spectral data would be compared against the lanostane triterpenoid (B12794562) data in such databases. semanticscholar.org This comparative analysis helps to confirm the lanostane skeleton and the nature and position of functional groups.
Table 1: Representative Lanostane Triterpenoids from Fomitopsis pinicola for Database Comparison
| Compound Name | Key Structural Features | Reference |
| Pinicopsic acid F | Lanostane triterpenoid | cabidigitallibrary.org |
| 16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid | Lanostane triterpenoid with hydroxyl and oxo groups | cabidigitallibrary.org |
| Nor-pinicolic acids A-F | Nor-lanostane skeletons | cabidigitallibrary.org |
| Fomitopinic acid A | Lanostane triterpenoid | semanticscholar.org |
Computational Chemistry for Conformational Analysis
Beyond database matching, computational chemistry offers powerful methods for analyzing the three-dimensional structure and conformational flexibility of molecules. For a complex, polycyclic molecule like this compound, understanding its preferred conformation is key to understanding its biological activity.
Conformational analysis through computational methods involves calculating the potential energy of different spatial arrangements of the atoms in a molecule to find the most stable conformers. scirp.org This is particularly important for molecules with rotatable bonds, which can lead to a vast number of possible conformations. unicamp.br
Several quantum-chemical methods are employed for this purpose:
Density Functional Theory (DFT): DFT calculations are used to predict the geometry and relative energies of different conformers with a high degree of accuracy. scirp.orgmdpi.com For structural verification, theoretical NMR chemical shifts can be calculated for a proposed structure and compared with the experimental data. A good correlation between the calculated and experimental shifts provides strong support for the proposed structure. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational landscape in different environments, such as in solution. nih.gov
The general workflow for conformational analysis involves an initial search for low-energy conformers, followed by geometry optimization of these conformers using a suitable level of theory. scirp.org The relative energies of the optimized conformers are then used to determine their population distribution at a given temperature.
Table 2: Computational Methods in Conformational Analysis
| Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of molecular structures, energies, and spectroscopic properties (e.g., NMR shifts). scirp.orgmdpi.commdpi.com | Determination of the most stable 3D conformation and verification of the assigned structure by comparing calculated NMR data with experimental values. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion to explore the conformational space and flexibility of the molecule in solution. nih.gov | Understanding the dynamic behavior of this compound, which can be crucial for its interaction with biological targets. |
| Ab initio methods (e.g., Hartree-Fock) | Quantum mechanical calculations from first principles to determine electronic structure and energy. scirp.org | Provides a theoretical basis for understanding the molecule's stability and reactivity. |
By employing these chemoinformatic and computational approaches, the structural elucidation of this compound is not only confirmed with a high degree of certainty but is also enriched with a deeper understanding of its three-dimensional properties.
Biosynthesis of Fomitopinic Acid B
Precursor Pathways in Triterpenoid (B12794562) Biosynthesis
The biosynthesis of all terpenoids, including the C30 triterpenoid Fomitopinic acid B, relies on the production of two five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). sjtu.edu.cnnih.gov In nature, two primary pathways exist for synthesizing these crucial intermediates: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govrsc.org
Mevalonate Pathway (MVA) for Isoprenoid Precursors
In fungi, the MVA pathway is the established and primary route for the biosynthesis of isoprenoid precursors. sjtu.edu.cnrsc.orgplos.org This pathway, which operates in the cytoplasm, initiates with the condensation of acetyl-CoA molecules. nih.govtandfonline.com Two molecules of acetyl-CoA are first joined to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sjtu.edu.cn The subsequent reduction of HMG-CoA to mevalonic acid, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step in this pathway. nih.gov
Following its formation, mevalonic acid undergoes a series of two phosphorylation events and a decarboxylation to produce IPP. nih.gov IPP is then readily isomerized to DMAPP by the enzyme IPP isomerase. mdpi.com These two C5 units, IPP and DMAPP, serve as the fundamental building blocks for higher-order isoprenoids. They are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). For triterpenoid synthesis, two molecules of FPP are ultimately joined, marking the commitment point to the C30 backbone. tandfonline.com
Table 1: Key Intermediates and Enzymes of the Fungal Mevalonate (MVA) Pathway
| Intermediate | Enzyme | Description |
|---|---|---|
| Acetyl-CoA | Acetoacetyl-CoA thiolase | Starting precursor for the pathway. nih.gov |
| Acetoacetyl-CoA | HMG-CoA synthase | Formed by the condensation of two acetyl-CoA molecules. sjtu.edu.cn |
| HMG-CoA | HMG-CoA reductase (HMGR) | Key intermediate; its reduction is a major regulatory point. nih.gov |
| Mevalonic Acid | Mevalonate kinase | Product of the rate-limiting step catalyzed by HMGR. nih.gov |
| Isopentenyl Pyrophosphate (IPP) | Phosphomevalonate kinase, Diphosphomevalonate decarboxylase | The primary C5 isoprenoid unit. nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | IPP isomerase | Isomer of IPP, essential for initiating isoprenoid chain elongation. mdpi.com |
| Farnesyl Pyrophosphate (FPP) | Farnesyl pyrophosphate synthase | The C15 precursor for triterpenoid synthesis. tandfonline.com |
Methylerythritol Phosphate Pathway (MEP) Contribution
The Methylerythritol Phosphate (MEP) pathway is an alternative route to IPP and DMAPP synthesis. nih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate as precursors and is predominantly found in bacteria, green algae, and the plastids of plants. rsc.orgresearchgate.net In organisms where it is active, the MEP pathway is typically responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). rsc.orgplos.org
However, extensive genomic and biochemical investigations have shown that fungi and animals exclusively utilize the MVA pathway for the production of all their isoprenoids, including the precursors for triterpenoids. rsc.orgplos.org Therefore, the MEP pathway does not contribute to the biosynthesis of lanostane-type triterpenoids like this compound in Fomitopsis pinicola.
Lanostane (B1242432) Skeleton Formation through Cyclization
The transition from the linear C15 precursor, FPP, to the complex polycyclic C30 structure of the lanostane skeleton is a pivotal phase in the biosynthesis. This transformation involves a head-to-head condensation followed by an intricate and stereochemically precise cyclization cascade.
Enzymatic Cyclization Mechanisms of Squalene (B77637)
The first committed step in triterpenoid biosynthesis is the condensation of two farnesyl pyrophosphate (FPP) molecules. tandfonline.com This reaction is catalyzed by squalene synthase (SQS), which manages the head-to-head joining of the two C15 units to form presqualene pyrophosphate, followed by a reductive rearrangement to yield the C30 hydrocarbon, squalene. tandfonline.com
Squalene itself is a linear molecule. To initiate cyclization, it must first be activated through epoxidation. The enzyme squalene epoxidase introduces an oxygen atom across the C2-C3 double bond of squalene to form 2,3-oxidosqualene (B107256) (also known as (S)-squalene-2,3-epoxide). sjtu.edu.cn This epoxide is the direct substrate for the subsequent cyclization reaction. The cyclization is initiated by the protonation of the epoxide oxygen, which triggers a cascade of concerted ring-closing reactions, generating a series of carbocationic intermediates. wikipedia.orgnih.gov The precise folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the stereochemical outcome of this complex reaction. wikipedia.org
Role of Oxidosqualene Cyclases in Lanostane Production
The enzymes that catalyze the cyclization of 2,3-oxidosqualene are known as oxidosqualene cyclases (OSCs). wikipedia.orgnih.gov These enzymes are remarkable for their ability to control the profound structural rearrangement from a linear substrate to a specific polycyclic product. acs.org In animals and fungi, the primary OSC involved in sterol and triterpenoid synthesis is lanosterol (B1674476) synthase (LAS). wikipedia.org
Lanosterol synthase guides the cyclization of 2,3-oxidosqualene to produce lanosterol, the parent compound of all lanostane-type triterpenoids. sjtu.edu.cn The enzyme's active site provides a template that forces the substrate into a specific conformation, initiating the cyclization to form a protosteryl cation intermediate. This is followed by a series of 1,2-hydride and 1,2-methyl shifts before a final deprotonation step yields the stable tetracyclic lanosterol structure. wikipedia.org This molecule, with its characteristic lanostane skeleton, serves as the foundational scaffold upon which further structural diversity is built. researchgate.net
Post-Cyclization Modifications and Diversification
The formation of the lanosterol skeleton is not the endpoint but rather the beginning of a diversification process. The vast array of lanostane triterpenoids found in nature, including this compound, arises from subsequent enzymatic modifications of the lanosterol core. sjtu.edu.cnresearchgate.net This "tailoring" phase is responsible for the specific functional groups and oxidation patterns that define the final compound and its biological properties.
These post-cyclization reactions are predominantly catalyzed by a diverse group of enzymes, most notably cytochrome P450 monooxygenases (CYP450s). sjtu.edu.cnresearchgate.net These enzymes are responsible for introducing oxygen into the molecule through hydroxylation reactions at various positions on the triterpenoid skeleton. researchgate.net Further modifications can be carried out by other enzyme classes, such as dehydrogenases, which can oxidize hydroxyl groups to ketones, and acyltransferases, which can add acyl groups (like the acetyl group in this compound) to hydroxyl moieties. researchgate.net
The specific sequence of these oxidative and substitutive reactions transforms the relatively simple lanosterol precursor into the highly functionalized this compound. A comparison of their structures reveals the extent of these modifications, including the introduction of hydroxyl groups, the formation of a carboxylic acid, and the addition of an acetyl group, all of which are characteristic results of post-cyclization enzymatic activity. mdpi.comacs.org
Table 2: Structural Comparison of Lanosterol and this compound
| Compound | Molecular Formula | Key Functional Groups | Significance |
|---|---|---|---|
| Lanosterol | C30H50O | C3-hydroxyl group, C8=C9 double bond, C24=C25 double bond | The foundational tetracyclic triterpenoid precursor in fungi, produced by lanosterol synthase. sjtu.edu.cn |
| This compound | C32H52O6 | Carboxylic acid, Multiple hydroxyl groups, Acetyl group | A highly modified lanostane triterpenoid resulting from extensive post-cyclization enzymatic tailoring of the lanosterol skeleton. iiste.orgknapsackfamily.com |
Oxidative Modifications by Cytochrome P450 Enzymes
A critical phase in the biosynthesis of this compound involves extensive oxidative modifications of the lanosterol core, a task primarily carried out by cytochrome P450 monooxygenases (CYPs). mdpi.comfrontiersin.orgasm.org These heme-containing enzymes are renowned for their role in the functionalization of inert carbon-hydrogen bonds, which is essential for creating the vast structural diversity seen in fungal triterpenoids. researchgate.net
In fungi, CYPs catalyze a range of reactions, including hydroxylations, epoxidations, and carboxylations, which are necessary to transform lanosterol into more complex molecules like this compound. Transcriptomic analyses of Fomitopsis pinicola have shown that genes encoding cytochrome P450s are present and actively expressed, particularly when the fungus is cultivated on its natural wood substrates. escholarship.org This suggests a direct link between P450 activity and the production of secondary metabolites involved in the fungus's ecological niche, including compounds like this compound. While the specific P450 enzymes responsible for the precise oxidative steps at defined positions on the lanostane skeleton of this compound have not yet been individually characterized, their involvement is strongly supported by the known chemistry of triterpenoid biosynthesis. frontiersin.orgnih.gov The process is analogous to the well-studied P450-dependent modifications of lanosterol in other fungi, such as the biosynthesis of ganoderic acids in Ganoderma lucidum.
Glycosylation Reactions in Fomitoside Formation
Following the oxidative tailoring of the triterpenoid core to form this compound, the molecule can undergo further modification through glycosylation to produce a class of derivatives known as fomitosides. beilstein-journals.org Glycosylation is the enzymatic process of attaching sugar moieties (glycans) to a molecule and is catalyzed by enzymes called glycosyltransferases (GTs). This process significantly increases the structural diversity and can alter the physicochemical properties of the parent compound.
Several fomitosides, identified as glycosides of Fomitopinic acid, have been isolated from Fomitopsis pinicola. npatlas.orgnpatlas.orgresearchgate.net These include compounds where sugar units like xylose and glucose are attached to the Fomitopinic acid backbone, forming xylosides and glucosides, respectively. beilstein-journals.orgbeilstein-journals.org The attachment is typically an O-glycosidic bond formed between a hydroxyl group on the triterpenoid and the anomeric carbon of the sugar. While specific glycosyltransferases from F. pinicola responsible for fomitoside synthesis have not been functionally characterized, the existence of these varied glycosides confirms the presence of a suite of active GT enzymes within the fungus. dost.gov.ph
Genetic and Enzymatic Studies of this compound Biosynthetic Enzymes
Research into the genetic and enzymatic underpinnings of this compound biosynthesis leverages modern genomic and molecular biology techniques to understand the pathway at a fundamental level. This involves identifying the genes that code for the biosynthetic enzymes and characterizing the function and mechanics of these proteins.
Identification of Genes Encoding Biosynthetic Enzymes in Fomitopsis pinicola
The advent of whole-genome sequencing has enabled the identification of biosynthetic gene clusters (BGCs) in fungi. mdpi.com BGCs are contiguous sets of genes in the genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. In fungi, a typical triterpenoid BGC includes a gene for a core enzyme (like lanosterol synthase), several tailoring enzymes (predominantly P450s), and often transporters and regulatory factors. nih.gov
Genomic analysis of Fomitopsis pinicola has revealed the presence of multiple putative BGCs predicted to be involved in terpene biosynthesis. nih.govmdpi.comnih.gov These clusters contain the expected repertoire of genes, including lanosterol synthase, cytochrome P450s, and other modifying enzymes, providing a genetic blueprint for the synthesis of lanostane-type triterpenoids. While the specific gene cluster responsible for this compound has not yet been experimentally confirmed, these genomic data provide strong candidates for future investigation. The co-localization of these genes suggests a coordinated regulation of the biosynthetic pathway.
Table 1: Predicted Gene Functions in a Putative this compound Biosynthetic Gene Cluster
| Gene Type | Predicted Function | Role in Biosynthesis |
|---|---|---|
| Lanosterol Synthase | Cyclization of 2,3-oxidosqualene | Forms the core lanostane skeleton. |
| Cytochrome P450 (CYP) | Monooxygenase | Catalyzes various oxidative modifications (e.g., hydroxylation, carboxylation) on the lanostane skeleton. |
| Glycosyltransferase (GT) | Transfer of sugar moieties | Attaches sugar units (e.g., xylose, glucose) to the this compound core to form fomitosides. |
| Dehydrogenase | Oxidation/Reduction | Modifies hydroxyl groups to ketones or vice-versa. |
| Transporter | Membrane transport protein | May export the final compounds out of the cell. |
Enzyme Characterization and Mechanistic Studies
Full elucidation of a biosynthetic pathway requires the functional characterization of its constituent enzymes. This is typically achieved through heterologous expression, where a gene from the organism of interest is cloned and expressed in a more tractable host system, such as Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.com The resulting recombinant enzyme can then be purified and its activity studied in vitro.
To date, specific enzyme characterization studies for the biosynthesis of this compound are limited. However, studies on other enzymes from F. pinicola, such as a family 45 glycosyl hydrolase and a sesquiterpene synthase, have been successfully expressed and characterized, demonstrating the feasibility of these methods for this fungus. mdpi.comnih.govresearchgate.net For instance, the heterologous expression of a sesquiterpene synthase (Fompi1) in E. coli confirmed its function in producing α-cuprenene. mdpi.com Such studies provide a methodological framework for the future characterization of the P450s and glycosyltransferases from the this compound pathway. These future studies would involve incubating the purified recombinant enzymes with their predicted substrates (e.g., lanosterol for an early-pathway P450, or this compound for a glycosyltransferase) and analyzing the products to confirm their precise catalytic function and reaction mechanism.
Table 2: List of Compounds
| Compound Name |
|---|
| Fomitopinic acid A |
| This compound |
| Fomitoside A |
| Fomitoside B |
| Fomitoside C |
| Fomitoside D |
| Fomitoside E |
| Fomitoside F |
| Fomitoside G |
| Fomitoside H |
| Fomitoside I |
| Fomitoside J |
| Fomitoside K |
| Lanosterol |
Biological Activities and Molecular Mechanisms of Fomitopinic Acid B
Anti-inflammatory Mechanistic Investigations
Fomitopinic acid B has been identified as a compound with anti-inflammatory potential. blogspot.com Research into its mechanisms of action has primarily centered on its ability to inhibit key enzymes and modulate inflammatory pathways.
Cyclooxygenase (COX) Isozyme Inhibition Studies (COX-1 and COX-2)
A significant aspect of the anti-inflammatory activity of many compounds lies in their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation. nih.govscholarsresearchlibrary.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. sigmaaldrich.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. nih.gov
The inhibitory activity of compounds like this compound against COX-1 and COX-2 is typically evaluated using in vitro enzyme assays. nih.gov These assays measure the enzymatic activity of purified or recombinant COX enzymes in the presence of the test compound. A common method involves monitoring the production of prostaglandin (B15479496) G2, an intermediate in the synthesis of prostaglandins. sigmaaldrich.com
A general protocol for such an assay involves:
Enzyme Source: Purified or human recombinant COX-1 and COX-2 enzymes are used. sigmaaldrich.comnih.gov
Substrate: Arachidonic acid is provided as the substrate for the COX enzymes. sigmaaldrich.com
Detection: The production of prostaglandins, such as prostaglandin E2 (PGE2) or prostaglandin G2, is measured. sigmaaldrich.comnih.gov This can be done using various techniques, including fluorometric detection where a probe generates a fluorescent signal proportional to the amount of prostaglandin produced. sigmaaldrich.com
Inhibitor Testing: The assay is performed with and without the test compound (e.g., this compound) at various concentrations to determine its inhibitory effect. sigmaaldrich.com A known COX inhibitor, such as celecoxib (B62257) or indomethacin, is often used as a positive control. sigmaaldrich.comfrontiersin.org
The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. frontiersin.org
In Vitro Enzyme Assay Protocols for COX Activity
Modulation of Inflammatory Mediators and Signaling Pathways
Beyond direct enzyme inhibition, the anti-inflammatory effects of natural compounds are often attributed to their ability to modulate complex signaling pathways and the production of various inflammatory mediators. frontiersin.org Inflammation involves the activation of immune cells and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other mediators like nitric oxide. frontiersin.orgscielo.br
Compounds with anti-inflammatory properties can act by:
Suppressing Pro-inflammatory Cytokines: They can inhibit the production and release of pro-inflammatory cytokines. frontiersin.org
Inhibiting Signaling Pathways: Key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are often targeted. nih.gov The activation of NF-κB leads to the transcription of genes encoding for pro-inflammatory proteins, including COX-2 and various cytokines. nih.gov
Promoting Anti-inflammatory Cytokines: Some compounds may also enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which helps to resolve inflammation. frontiersin.org
While direct evidence for this compound's modulation of these specific mediators and pathways is not detailed in the provided search results, the anti-inflammatory activity of related compounds suggests this as a likely mechanism. nih.gov
Research into Anti-Cancer Activities (Preclinical Models)
In addition to its anti-inflammatory potential, this compound has been investigated for its anti-cancer properties in preclinical settings. mdpi.com
Investigation of Pro-Apoptotic Effects in Cellular Models
A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in cancer cells. jpccr.eu Cancer cells often have dysfunctional apoptotic pathways, allowing them to proliferate uncontrollably. jpccr.eu Therefore, compounds that can trigger apoptosis are of significant interest.
The process of apoptosis is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, notably from the Bcl-2 family. nih.gov An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can lead to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis. jpccr.eunih.gov
Studies have indicated that fomitopinic acids can induce pro-apoptotic effects in cancer cells. mdpi.comscribd.com This suggests that this compound may exert its anti-cancer activity by triggering the intrinsic apoptotic pathway. The mechanism could involve the modulation of Bcl-2 family proteins, leading to the activation of the caspase cascade and ultimately, cell death. jpccr.eu
Impact on Cell Proliferation and Viability in Research Cell Lines
Modulation of Molecular Targets in Cancer Pathways (e.g., Angiogenesis, Cell Cycle)
The primary molecular mechanism identified for this compound is its anti-inflammatory action through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. blogspot.com The COX-2 enzyme is a significant target in cancer research as its overexpression is linked to processes that promote tumor growth, including angiogenesis (the formation of new blood vessels) and the dysregulation of the cell cycle. By inhibiting COX-2, this compound may indirectly modulate these pathways. However, direct experimental evidence and detailed studies specifically demonstrating the effects of isolated this compound on angiogenesis or cell cycle progression in cancer models are not extensively documented in current literature. Further research is required to elucidate its specific molecular targets within these complex cancer-related pathways beyond its known COX inhibition.
Antioxidant Activity Research
Research into the antioxidant properties of Fomitopsis pinicola extracts has shown significant free radical scavenging activity. However, specific studies quantifying the antioxidant potential of isolated this compound are limited.
Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the antioxidant capacity of natural compounds. While extracts of Fomitopsis pinicola have demonstrated scavenging activity in such assays, specific data points, such as IC50 values for this compound in these antioxidant tests, are not yet available in the scientific literature.
The investigation into the cellular antioxidant mechanisms of this compound is still in its early stages. Understanding how this compound may interact with and bolster the endogenous antioxidant systems within cells requires further dedicated research.
In Vitro Free Radical Scavenging Assays
Other Biological Activities under Research Scrutiny (e.g., Antimicrobial, Immunomodulatory)
Beyond its established anti-inflammatory effects, the broader biological activities of this compound, such as its potential antimicrobial and immunomodulatory roles, are not yet well-defined.
While various compounds from Fomitopsis pinicola have been investigated for their antimicrobial properties, specific data regarding the activity of this compound in microbiological assays is scarce. There are no widely reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial or fungal pathogens. Its immunomodulatory activities are currently understood primarily through its anti-inflammatory action of inhibiting COX enzymes, which are key mediators in the immune response. blogspot.comsciopen.com Further studies are needed to explore other potential immunomodulatory effects.
Structure Activity Relationship Sar Studies of Fomitopinic Acid B and Analogs
Comparative Analysis with Fomitopinic Acid A and Related Lanostane (B1242432) Triterpenoids
Fomitopinic acid B belongs to the lanostane class of triterpenoids, a group of natural products known for a wide range of biological activities, including anti-inflammatory effects. cjnmcpu.com The SAR of this compound is best understood when compared with its close analog, Fomitopinic acid A, and other lanostane triterpenoids isolated from fungi such as Fomitopsis pinicola. iiste.org
Research has demonstrated that lanostane triterpenoids isolated from the fruiting body of Fomitopsis pinicola exhibit inhibitory activity against COX-1 and COX-2. db-thueringen.de Fomitopinic acid A and B are two such compounds. db-thueringen.de While both compounds inhibit these enzymes, studies have highlighted a significant COX-2 selectivity for Fomitopinic acid A. db-thueringen.de
A study by Yoshikawa et al. (2005) investigated twelve lanostane-type triterpenes and their glycosides from Fomitopsis pinicola. nih.gov In this study, Fomitopinic acid A demonstrated a notable inhibitory effect on COX-2, with an IC50 value of 1.15 µM. researchgate.net In contrast, specific IC50 values for this compound were not as prominently reported in the same study, suggesting potential differences in potency or selectivity. The primary structural difference between Fomitopinic acid A and B lies in the side chain, which likely influences their interaction with the active site of COX enzymes.
Further highlighting the importance of specific structural features, related compounds from the same fungal source, such as fomitoside E and fomitoside F, displayed even more potent and selective COX-2 inhibition, with IC50 values of 0.15 µM and 0.13 µM, respectively. researchgate.net This suggests that the glycosylation pattern and other substitutions on the triterpene skeleton play a critical role in determining the COX inhibitory profile.
| Compound | Source Organism | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity |
| Fomitopinic Acid A | Fomitopsis pinicola | - | 1.15 µM researchgate.net | Selective for COX-2 db-thueringen.de |
| This compound | Fomitopsis pinicola | Inhibitory Activity Reported db-thueringen.de | Inhibitory Activity Reported db-thueringen.de | - |
| Fomitoside E | Fomitopsis pinicola | - | 0.15 µM researchgate.net | - |
| Fomitoside F | Fomitopsis pinicola | - | 0.13 µM researchgate.net | - |
| Indomethacin (Control) | - | - | 0.60 µM nih.gov | - |
| Aspirin (Control) | - | - | - | - |
Note: A hyphen (-) indicates that specific data was not available in the cited sources.
The lanostane skeleton itself serves as the fundamental scaffold for interaction with the COX enzymes. The presence and orientation of hydroxyl and carboxyl groups, as well as the nature of the side chain at C-17, are critical determinants of activity. For instance, the carboxylic acid moiety is often a key feature for binding to the active site of COX enzymes, mimicking the substrate, arachidonic acid. The selectivity of some lanostane triterpenoids for COX-2 over COX-1 is thought to be related to their ability to interact with the larger, more flexible active site of the COX-2 isozyme.
Influence of Structural Variations on COX Inhibition Profile
Computational Modeling and Molecular Docking Studies
To further elucidate the SAR and predict the binding modes of these compounds, computational methods are employed. These in silico approaches provide valuable insights into the molecular interactions between the lanostane triterpenoids and their protein targets.
Molecular docking studies have been performed on various lanostane triterpenoids to understand their binding affinity and orientation within the active site of COX-2. researchgate.netresearchgate.net For example, a molecular docking study analyzed the interaction of several terpenoids, including Fomitopinic acid A and fomitoside E, with the human COX-2 enzyme. researchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. Although this compound was not explicitly detailed in the abstract of this particular study, the findings for the closely related Fomitopinic acid A are informative. The prediction of binding modes for compounds like Fomitopinic acid A suggests interactions with key residues such as Ile517, Phe518, and Gln192 within the COX-2 active site. researchgate.netacademyskills.net
Computational tools can predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. researchgate.net Such analyses, based on Lipinski's rule of five and other parameters, can guide the selection of promising candidates for further development. The binding energy calculations from docking simulations provide a theoretical estimation of the binding affinity, which can be correlated with experimental IC50 values. For instance, studies on other lanostane triterpenoids have shown a good correlation between predicted binding energies and observed anti-inflammatory activity. researchgate.net
Ligand-Protein Interaction Analysis with Molecular Targets (e.g., COX-2)
Derivatization and Semi-Synthesis for SAR Elucidation
Systematic modification of the natural product structure through derivatization and semi-synthesis is a powerful tool for SAR studies. This approach allows for the targeted investigation of the functional role of specific chemical groups. By creating a series of analogs with controlled variations, researchers can pinpoint the exact structural requirements for potent and selective biological activity. However, based on the currently available scientific literature, extensive derivatization or semi-synthesis studies specifically focused on this compound to elucidate its SAR for COX inhibition have not been widely reported. Future research in this area would be invaluable for optimizing the therapeutic potential of this class of compounds.
Targeted Chemical Modifications of this compound
Detailed and specific studies on the targeted chemical modification of this compound are not extensively documented in publicly available scientific literature. Research has predominantly focused on the isolation and characterization of naturally occurring lanostane triterpenoids from Fomitopsis pinicola and the evaluation of their inherent biological activities. nih.govnih.govresearchgate.net
However, based on the general principles of medicinal chemistry and SAR studies of other structurally related triterpenoids, several key positions on the this compound scaffold could be targeted for chemical modification to probe and enhance its activity. These potential modifications include:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a common target for modification in drug discovery. Esterification, amidation, or reduction to an alcohol could be explored to understand its role in receptor binding and pharmacokinetic properties. nih.gov
Alterations of the Hydroxyl and Acetoxy Groups: The positions and stereochemistry of hydroxyl and acetoxy groups on the triterpenoid (B12794562) skeleton are known to be critical for the biological activity of many natural products. Modifications such as acylation, alkylation, or oxidation of these groups could provide valuable insights into their contribution to the anti-inflammatory effects.
While direct synthetic derivatization of this compound is not widely reported, the isolation of numerous natural analogs from Fomitopsis pinicola with variations in their substitution patterns provides some initial SAR insights. nih.govnih.govresearchgate.net
Evaluation of Modified Derivatives for Enhanced Research Properties
The evaluation of modified derivatives of this compound for enhanced research properties, such as increased potency, selectivity, or improved pharmacokinetic profiles, is a logical next step following targeted chemical synthesis. As specific synthetic analogs of this compound are not readily described in the literature, this section will outline the hypothetical evaluation of such derivatives based on the known activities of the parent compound and related natural products.
The primary research properties of interest for this compound derivatives would likely be their anti-inflammatory and COX inhibitory activities.
Table 1: Hypothetical Evaluation of this compound Derivatives
| Derivative ID | Modification | Target Property | Assay | Expected Outcome |
| FPB-001 | Esterification of the C-21 carboxylic acid | Improved cell permeability | Cell-based anti-inflammatory assays | Potentially increased intracellular activity |
| FPB-002 | Deacetylation of the C-3 acetoxy group | Assess importance of the acetyl group for activity | In vitro COX-1/COX-2 inhibition assays | Determine if the free hydroxyl is more or less active |
| FPB-003 | Oxidation of the C-12 hydroxyl group | Investigate the role of the hydroxyl group | In vitro COX-1/COX-2 inhibition assays | Change in potency or selectivity |
| FPB-004 | Introduction of a double bond in the A-ring | Alteration of scaffold rigidity | Molecular modeling and in vitro assays | Potential for enhanced binding affinity |
Studies on naturally occurring lanostane triterpenoids from Fomitopsis pinicola have shown that even minor structural differences can lead to significant changes in biological activity. For instance, the presence and position of hydroxyl and acetyl groups, as well as the nature of the side chain, have been shown to influence the anti-inflammatory and other biological effects of these compounds. nih.govresearchgate.net A systematic study involving the synthesis and biological testing of a library of this compound derivatives would be invaluable in elucidating a comprehensive SAR and identifying lead candidates with superior therapeutic potential.
Advanced Analytical Methodologies for Fomitopinic Acid B Research
Quantitative Analysis in Fungal Extracts and Biological Matrices
The quantification of Fomitopinic acid B necessitates robust analytical methods capable of handling the complexity of both fungal and biological samples. The choice of technique often depends on the required sensitivity and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) is a widely used technique for the quantitative analysis of organic compounds like this compound. aurora-universities.eu This method separates the compound from other components in a mixture based on its interaction with a stationary phase, and detection is achieved by measuring its UV absorbance at a specific wavelength. aurora-universities.euresearchgate.net
For the analysis of this compound, a reversed-phase column, such as a C18 column, is typically employed. japsonline.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (like acidified water) and an organic solvent (such as acetonitrile (B52724) or methanol). japsonline.comnih.gov The DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, which aids in the identification and purity assessment of the analyte peak. researchgate.net
Table 1: Illustrative HPLC-UV/DAD Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | japsonline.comnih.gov |
| Mobile Phase | Gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile/methanol | japsonline.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netnih.gov |
| Detection | DAD, monitoring at the UV absorbance maximum of this compound | researchgate.netjapsonline.com |
| Injection Volume | 10 - 20 µL | researchgate.netnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) | researchgate.netnih.gov |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and sample matrix.
For the detection of this compound at very low concentrations (trace analysis) and for comprehensive metabolic profiling (metabolomics), more sensitive and specific techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-ToF-MS) are employed. chromatographyonline.comrsc.orgspectroscopyonline.com
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This technique is particularly valuable for analyzing complex biological matrices where co-eluting compounds can interfere with quantification. chromatographyonline.com HPLC-ToF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of this compound and its metabolites, which is crucial in metabolomics studies. spectroscopyonline.comnih.gov These metabolomics approaches can help in identifying novel biomarkers and understanding the metabolic pathways affected by this compound. mdpi.commdpi.com
Table 2: Comparison of Advanced Analytical Techniques for this compound
| Technique | Principle | Advantages for this compound Analysis |
| LC-MS/MS | Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern. researchgate.net | High sensitivity and selectivity, ideal for trace quantification in complex matrices like plasma or tissue extracts. chromatographyonline.comnih.gov |
| HPLC-ToF-MS | Separates compounds by chromatography and measures their mass-to-charge ratio with high accuracy. spectroscopyonline.comlcms.cz | Provides high-resolution mass data for accurate mass determination and formula confirmation, essential for metabolomics and identifying unknown metabolites. nih.govnih.gov |
HPLC-UV/DAD for Quantification
Standardization of Analytical Protocols for Research Reproducibility
The standardization of analytical protocols is paramount to ensure that research findings on this compound are consistent and comparable across different laboratories. iyte.edu.trnih.gov This involves establishing and adhering to detailed Standard Operating Procedures (SOPs) for every step of the analytical process, from sample collection and preparation to data analysis. particle.dk
Key aspects of standardization include:
Sample Handling and Preparation: Consistent procedures for the extraction of this compound from fungal or biological materials are critical to minimize variability. researchgate.netnih.gov This includes specifying the type and volume of extraction solvents, extraction time, and temperature.
Instrument Calibration: Regular calibration of analytical instruments using certified reference standards of this compound is necessary to ensure the accuracy of quantitative measurements. iyte.edu.tr
Data Processing and Reporting: Uniform methods for peak integration, data analysis, and the reporting of results, including units and statistical measures, are essential for the clear communication and comparison of data. nih.gov
Method Validation Parameters (Selectivity, Linearity, Accuracy, Precision)
To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. particle.dk The key parameters for validating a quantitative method for this compound analysis are selectivity, linearity, accuracy, and precision. researchgate.net
Selectivity: This refers to the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. scielo.br It is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds to ensure no other substance co-elutes and contributes to the signal of this compound. researchgate.net
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specific range. europa.eu This is determined by analyzing a series of standards at different concentrations and plotting the response against the concentration. The correlation coefficient (r²) of the resulting calibration curve should ideally be close to 1. japsonline.comthaiscience.info
Accuracy: Accuracy is the closeness of the measured value to the true value. It is often evaluated by performing recovery studies, where a known amount of this compound is added to a sample matrix (spiking), and the percentage of the added compound that is measured is calculated. europa.euchula.ac.th
Precision: Precision reflects the degree of agreement among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br Precision is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). europa.eu
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria | Source |
| Linearity (r²) | ≥ 0.99 | researchgate.netjapsonline.com |
| Accuracy (% Recovery) | Typically 80-120% | thaiscience.infochula.ac.th |
| Precision (RSD/CV) | Typically ≤ 15% (lower for higher concentrations) | scielo.brchula.ac.th |
These are general guidelines, and specific criteria may vary depending on the regulatory requirements and the application of the method.
Ecological and Biotechnological Research Perspectives
Ecological Role of Fomitopinic Acid B in Fomitopsis pinicola
Secondary metabolites in fungi are not essential for primary growth but are crucial for survival, adaptation, and interaction within their ecological niche. frontiersin.org For Fomitopsis pinicola, a fungus that colonizes and decomposes wood, often in competition with other microbes, a sophisticated chemical arsenal (B13267) is vital. plos.org Triterpenoids, such as this compound, are believed to be a significant part of this chemical toolkit. researchgate.netmdpi.com
Potential Involvement in Fungal Defense Mechanisms
These compounds can deter or inhibit the growth of competing bacteria and other fungi, securing the wood substrate for F. pinicola. interesjournals.org The anti-inflammatory properties observed in laboratory studies, such as the inhibition of cyclooxygenase (COX) enzymes, might also play a role in modulating interactions with host organisms or microbes, although this ecological function is less understood. researchgate.net The production of such metabolites represents a form of chemical warfare, enhancing the fungus's fitness and competitive ability in the complex ecosystem of decaying wood. frontiersin.org
Interaction with Host Trees and Microorganisms
Fomitopsis pinicola is an aggressive and early colonizer of deadwood and can act as a pathogen on wounded trees. frontiersin.orgmdpi.com Its success is partly due to its ability to modify its environment and outcompete other organisms. The fungus is a known producer of oxalic acid, which it secretes to create a highly acidic environment (pH as low as 1.4-1.7), inhibiting the growth of competing white-rot fungi. plos.orgmdpi.com
In this competitive context, secondary metabolites like triterpenoids and volatile organic compounds (VOCs) play a crucial role. mdpi.com Extracts from F. pinicola have been shown to have antifungal properties against other wood-decay fungi and pathogens like Fusarium oxysporum. mdpi.com It is plausible that this compound, as a component of the fungus's chemical profile, contributes to these antagonistic interactions. These compounds may act directly as inhibitors or as signaling molecules that influence the behavior of other microbes in the vicinity. oup.com Furthermore, the interaction with the host tree itself involves a complex chemical dialogue. While the tree has its own defenses, including phenolic compounds and resin acids, successful pathogens like F. pinicola must be able to tolerate and overcome these defenses, a process likely mediated by its own array of secondary metabolites. frontiersin.orgcdnsciencepub.com
Biotechnological Production and Optimization
The bioactive properties of compounds from F. pinicola have spurred interest in their production through biotechnological methods, which offer a more controlled and scalable alternative to harvesting from the wild. ipb.ptbibliotekanauki.pl
Fungal Fermentation for Enhanced this compound Yield
Submerged liquid fermentation and solid-state fermentation are established methods for cultivating fungal mycelium and producing valuable metabolites. ipb.ptresearchgate.net Research has focused on optimizing fermentation conditions for F. pinicola to maximize the yield of biomass and specific compounds like polysaccharides and phenolics. nih.gov While studies specifically targeting this compound yield are not widely published, the principles from related research are applicable.
Key parameters that influence metabolite production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.govmdpi.com For instance, studies have shown that F. pinicola can grow and produce bioactive metabolites over a wide pH range, with some research indicating optimal production of certain compounds in highly acidic conditions (pH 2.5). d-nb.info The choice of carbon source (e.g., xylose, galactose) and nitrogen source (e.g., peptone, yeast extract) also significantly impacts both mycelial growth and the synthesis of secondary metabolites. nih.govd-nb.info By systematically adjusting these factors, it is possible to steer the fungus's metabolism towards the enhanced production of triterpenoids, including this compound.
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| Temperature | 20 °C | Favorable for biomass growth and total phenolic content. | nih.gov |
| Temperature | 30 °C | Highest antioxidant activity (DPPH inhibition). | nih.gov |
| pH | 2.5 | Optimal for antioxidant activity, total phenolic content, and biomass. | d-nb.info |
| Carbon Source | Xylose | Highest total phenolic content and antioxidant activity. | nih.govd-nb.info |
| Nitrogen Source | Peptone | Highest total phenolic content and antioxidant activity. | nih.govd-nb.info |
| Fermentation Type | Solid-State (on Wheat Bran) | Increased total phenol (B47542) and antioxidant capacity. | researchgate.net |
Metabolic Engineering Strategies for Increased Biosynthesis
When traditional optimization of fermentation conditions is insufficient, metabolic engineering offers powerful tools to enhance the production of desired secondary metabolites. bibliotekanauki.pl This involves the targeted modification of an organism's genetic and regulatory processes. Although specific metabolic engineering of F. pinicola for this compound overproduction is not yet documented, general strategies applied to other fungi could be highly effective. scispace.com
The biosynthesis of triterpenoids originates from the mevalonate (B85504) pathway, which produces precursor molecules. semanticscholar.org Key strategies to boost production could include:
Upregulation of Pathway Genes: Overexpressing genes that code for key enzymes in the triterpenoid (B12794562) biosynthesis pathway, such as squalene (B77637) synthase or lanosterol (B1674476) synthase, could increase the flow of precursors towards the final product.
Elimination of Competing Pathways: Knocking out genes that divert precursors into other, non-essential metabolic pathways could channel more resources towards triterpenoid synthesis.
Transcription Factor Engineering: Identifying and overexpressing specific transcription factors that regulate the entire secondary metabolite gene cluster can switch on or enhance the production of a suite of compounds, including this compound.
These advanced genetic techniques hold significant promise for developing high-yield fungal strains, making the industrial-scale production of complex molecules like this compound a feasible goal for future pharmaceutical or biotechnological applications. bibliotekanauki.plscispace.com
Future Research Directions for Fomitopinic Acid B
Elucidation of Novel Molecular Targets and Signaling Pathways
Initial studies have identified that related compounds, such as Fomitopinic acid A, exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. academyskills.netresearchgate.net This provides a foundational understanding of its anti-inflammatory potential. However, the full spectrum of its molecular interactions remains largely unexplored. Future research must prioritize the identification of all direct binding partners and the subsequent signaling cascades affected by Fomitopinic acid B.
Advanced molecular biology and proteomic techniques are crucial for this endeavor. openaccessjournals.com Methodologies such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) can be employed to identify novel protein targets within the cell. Once potential targets are identified, their interaction with this compound must be validated through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Furthermore, research should investigate the compound's impact on key signaling pathways beyond inflammation. For instance, the NF-κB pathway, which is intricately linked with COX-2 expression and plays a role in inflammation and carcinogenesis, presents a logical avenue for investigation. researchgate.netmdpi.com Understanding whether this compound modulates upstream regulators of these pathways, such as various kinases or transcription factors, will provide a more complete picture of its mechanism of action. mdpi.com The goal is to create a comprehensive map of the compound's interactions, which could reveal therapeutic applications in diseases beyond those currently envisioned. nih.gov
Comprehensive Multi-Omics Profiling of Fomitopsis pinicola for Biosynthesis Insights
To ensure a sustainable supply for research and potential future development, understanding the biosynthesis of this compound is critical. Fomitopsis pinicola is a complex biological factory, and leveraging multi-omics approaches can systematically unravel the enzymatic machinery responsible for producing this triterpenoid (B12794562). mdpi.comnih.gov
A multi-faceted approach incorporating genomics, transcriptomics, and proteomics will be essential. nih.govasm.org
| Omics Approach | Objective and Rationale | Potential Findings |
| Genomics | Sequence and annotate the full genome of a high-yielding Fomitopsis pinicola strain. asm.org | Identification of gene clusters encoding enzymes for the terpenoid backbone synthesis (e.g., terpene synthases, cytochrome P450s). |
| Transcriptomics | Analyze gene expression (RNA-Seq) under different culture conditions to correlate gene activity with compound production. mdpi.comnih.gov | Pinpointing differentially expressed genes involved in isoprenoid biosynthesis, fatty acid metabolism, and other precursor pathways. mdpi.com |
| Proteomics | Identify and quantify the proteins present during peak production of this compound. asm.org | Direct evidence of the enzymes (e.g., oxidoreductases, transferases) involved in the specific chemical modifications that create the final molecule. mdpi.com |
| Metabolomics | Profile the full range of small-molecule metabolites produced by the fungus. asm.org | Identification of biosynthetic intermediates and related compounds, helping to piece together the complete metabolic pathway. |
By integrating these datasets, researchers can construct a detailed biosynthetic map. This knowledge is not only of fundamental scientific interest but also forms the basis for metabolic engineering strategies to enhance the production of this compound in its native host or to transfer the pathway to a more tractable heterologous host system like yeast or E. coli.
Advanced In Vitro and In Vivo Mechanistic Studies
While initial screenings provide valuable clues, they must be followed by rigorous mechanistic studies in both laboratory and living systems. These studies are designed to bridge the gap between molecular interactions and physiological outcomes.
Advanced In Vitro Studies: Cell-based assays are fundamental to confirming the effects of this compound on the signaling pathways identified in section 9.1. For example, if the compound is found to target the NF-κB pathway, experiments using reporter gene assays, Western blotting for phosphorylated proteins, and immunofluorescence to track protein localization would be necessary. Further studies should explore its effects on cellular processes like apoptosis, cell cycle progression, and cell migration in relevant disease models (e.g., cancer cell lines, immune cells). mdpi.comresearchgate.net
Advanced In Vivo Studies: Animal models are indispensable for understanding the compound's activity in a complex physiological environment. nih.gov Research should move beyond simple efficacy models to investigate the pharmacokinetics (how the body processes the compound) and pharmacodynamics (how the compound affects the body). nih.gov For instance, in an animal model of inflammation, studies could measure not only the reduction in swelling but also the levels of specific cytokines and inflammatory mediators in the tissue. nih.gov This provides direct evidence of the mechanism of action in a living organism. It is also crucial to design these studies carefully to avoid confounding factors, such as effects on drug absorption, which can be misinterpreted as direct metabolic inhibition. nih.gov
Exploration of Synthetic Accessibility and Analog Generation
Relying solely on extraction from a natural source can be a bottleneck for extensive research due to variability and low yields. Therefore, exploring the chemical synthesis of this compound is a critical future direction. Developing a total synthesis route would provide a reliable and scalable supply of the pure compound. dokumen.pub
More importantly, a successful synthetic strategy opens the door to creating structural analogs. By systematically modifying different parts of the this compound molecule, medicinal chemists can conduct structure-activity relationship (SAR) studies. The goals of analog generation include:
Improving Potency: Creating analogs that are more effective at lower concentrations.
Enhancing Selectivity: Modifying the structure to increase its affinity for a specific molecular target while reducing off-target effects.
Optimizing Pharmacokinetic Properties: Adjusting the molecule's characteristics (e.g., solubility, stability) to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
This synthetic and medicinal chemistry effort is key to transforming a promising natural product into a viable drug candidate.
Collaborative and Interdisciplinary Research Initiatives
The multifaceted research required to fully develop this compound cannot be accomplished within a single laboratory or discipline. Progress will depend on establishing robust, interdisciplinary collaborations. forumresearch.orgwistar.org Such initiatives should bring together experts from diverse fields:
Mycology and Microbiology: To study the biology of Fomitopsis pinicola, optimize culture conditions, and lead multi-omics efforts. asm.org
Natural Product Chemistry: To perform isolation, purification, structure elucidation, and develop total synthesis routes. kit.edu
Computational Biology and Chemistry: To model protein-ligand interactions, predict molecular targets, and analyze large omics datasets.
Pharmacology and Cell Biology: To design and execute advanced in vitro and in vivo mechanistic studies and evaluate therapeutic efficacy. utexas.edu
Medicinal Chemistry: To design and synthesize novel analogs with improved properties based on SAR data. utexas.edu
Establishing formal collaborative frameworks, such as research consortia or multi-institutional grants, can foster the necessary synergy. wistar.org These partnerships facilitate the sharing of data, resources, and expertise, accelerating the research and development pipeline from fungal metabolite to potential therapeutic agent.
Q & A
Q. What statistical approaches address clustered data in studies of this compound’s therapeutic effects?
- Methodological Answer : Mixed-effects models account for nested observations (e.g., repeated measures in animal studies). For example, a linear mixed model (LMM) with random intercepts for individual subjects and fixed effects for dose and time can adjust for intra-group variability. Sensitivity analyses (e.g., bootstrapping) validate robustness .
Data Contradiction and Validation
Q. How to validate conflicting reports on this compound’s antioxidant capacity?
- Methodological Answer : Replicate assays (e.g., DPPH, FRAP) under standardized conditions (pH, temperature) with controls (e.g., ascorbic acid). Use ANOVA to compare IC values across studies, identifying outliers via Grubbs’ test. Cross-validate with in silico tools (e.g., molecular docking to predict radical scavenging sites) .
Q. What criteria determine whether a study on this compound meets ethical standards for publication?
- Methodological Answer : Compliance with ARRIVE guidelines for animal studies (e.g., ethical approval ID, randomization methods) and explicit declaration of conflicts of interest. For human cell lines, verify provenance (e.g., ATCC authentication) and include ethics committee approval numbers .
Tables for Reference
| Parameter | HPLC Validation | Acceptance Criteria |
|---|---|---|
| Precision (RSD%) | Intra-day: ≤5% | Inter-day: ≤15% |
| Accuracy (Recovery %) | 85–115% | Consistent across concentrations |
| Linearity (R) | ≥0.995 | 5-point calibration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
